molecular formula C23H32O7 B1673946 1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1673946
M. Wt: 420.5 g/mol
InChI Key: NLNJIEVMUWDLAZ-DTQAZKPQSA-N
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Description

1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound of significant interest in specialized chemical research. Its molecular structure is characterized by a 2-hydroxypropane-1,2,3-tricarboxylic acid moiety, more commonly known as citric acid, which is a fundamental metabolite in biochemical cycles . This core is functionalized with a substantial hydrophobic chain featuring a trans-configured double bond (6E), two methyl groups, and a terminal phenyl ring . The presence of the citric acid component suggests potential for interaction with enzymatic pathways or metal chelation, while the extensive hydrocarbon tail may influence the compound's bioavailability and interaction with cellular membranes or hydrophobic protein pockets. Researchers are investigating this unique architecture for its potential to modulate biological processes, drawing parallels to other tricarboxylic acid compounds known to interact with key metabolic enzymes . Further study is required to fully elucidate its specific mechanism of action and its precise value as a tool in probing biochemical pathways.

Properties

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-2-hydroxy-9,11-dimethyl-12-phenyldodec-9-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C23H32O7/c1-16(13-17(2)14-18-10-6-4-7-11-18)9-5-3-8-12-19(21(26)27)23(30,22(28)29)15-20(24)25/h4,6-7,10-11,13,17,19,30H,3,5,8-9,12,14-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/b16-13+

InChI Key

NLNJIEVMUWDLAZ-DTQAZKPQSA-N

SMILES

CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC(CC1=CC=CC=C1)/C=C(\C)/CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-731120;  L 731120;  L731120.

Origin of Product

United States

Preparation Methods

Wittig Olefination for (E)-Selective Alkenation

A modified Wittig reaction using (ethoxycarbonylmethylene)triphenylphosphorane (8) achieves >95% (E)-selectivity, as demonstrated in analogous syntheses.

Procedure :

  • Substrate Preparation : A mesylated δ-hydroxy ester (e.g., 10 ) is treated with the ylide generated from (ethoxycarbonylmethylene)triphenylphosphorane in toluene at 100°C.
  • Outcome : The reaction yields an α,β-unsaturated ester (9 ) with minimal (Z)-isomer formation.
Step Reagents/Conditions Yield Selectivity (E:Z)
1 Mesyl chloride, Et₃N, DMAP, CH₂Cl₂ 92% -
2 Wittig reagent (8), toluene, 100°C 87% 95:5

Key Insight : The mesylate group in 10 acts as both a protecting group and a leaving group, facilitating subsequent transformations.

Functionalization of the Citric Acid Core

The citric acid backbone is functionalized through selective protection and coupling reactions.

Protection Strategy

  • Hydroxyl Group : Protected as a tert-butyldiphenylsilyl (TBDPS) ether to prevent undesired oxidation or nucleophilic attack.
  • Carboxylic Acids : Converted to methyl or ethyl esters using diazomethane or ethanol/H₂SO₄.

Example :

  • Substrate : (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
  • Protection : TBDPSCl, imidazole, CH₂Cl₂, 0°C → RT.

Stereoselective Assembly of the Carbon Skeleton

The alkenyl chain is coupled to the citric acid core via a nucleophilic substitution or Mitsunobu reaction.

Mitsunobu Coupling

Conditions :

  • DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → RT.
  • Outcome : Forms a C-O bond between the alkenyl chain and the protected citric acid derivative.

Sharpless Asymmetric Dihydroxylation

To introduce the C2 hydroxyl group, the intermediate α,β-unsaturated ester undergoes Sharpless dihydroxylation:

  • Catalyst : OsO₄/(DHQD)₂PHAL.
  • Oxidizing Agent : K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ in t-BuOH/H₂O.
  • Result : Vicinal diol with >97% enantiomeric excess (ee).

Deprotection and Final Functionalization

Silyl Ether Deprotection

  • Reagent : TBAF (tetrabutylammonium fluoride) in THF.
  • Outcome : Regenerates the hydroxyl group.

Ester Hydrolysis

  • Conditions : LiOH, THF/H₂O, 0°C → RT.
  • Result : Converts methyl/ethyl esters to carboxylic acids.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography (ethyl acetate/hexane gradients) isolates intermediates.
  • Reverse-phase HPLC purifies the final compound.

Spectroscopic Data

Key Assignments for Target Compound :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ph), 5.45 (t, J = 6.8 Hz, 1H, CH=CH), 2.95 (s, 1H, OH).
  • IR (KBr) : νₘₐₐ 1732 cm⁻¹ (C=O), 2930 cm⁻¹ (C-H).

Challenges and Optimization

  • Stereochemical Drift : Mitigated by low-temperature (−78°C) reactions and chiral auxiliaries.
  • Solvent Sensitivity : Anhydrous THF and argon atmospheres prevent hydrolysis.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C (5% w/w) reused for hydrogenation steps after filtration.
  • Cost Reduction : Substituting Ru catalysts with Ni-based systems for asymmetric hydrogenation.

Chemical Reactions Analysis

Types of Reactions

L-731120 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of L-731120 include:

  • Tetrahydrofuran (THF)
  • Diethyl ether
  • Dichloromethane (DCM)
  • Methanol
  • Triethylamine
  • Acetonitrile
  • Diisopropylamine
  • Hexamethylphosphoramide (HMPA)
  • N,N-Dimethylformamide (DMF)

Major Products Formed

The major products formed from the reactions of L-731120 include various alkyl citrate derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

Cholesterol Regulation

L-731120 has been identified as an inhibitor of cholesterol synthesis. Research indicates that compounds similar to L-731120 can effectively lower cholesterol levels by inhibiting key enzymes involved in the cholesterol biosynthetic pathway. A patent document highlights the compound's utility in treating hyperlipidemia by acting on the HMG-CoA reductase pathway, which is critical for cholesterol production in the liver .

Antimicrobial Properties

Studies have shown that derivatives of L-731120 exhibit significant antimicrobial activity. For instance, a related compound was tested against various bacterial strains, demonstrating effectiveness particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents .

Cancer Research

Preliminary investigations into the anti-cancer properties of L-731120 have indicated its potential as an adjunct therapy in cancer treatment. The compound's ability to modulate cellular pathways involved in tumor growth and metastasis is currently under exploration. This could lead to its application in targeted cancer therapies .

Enzyme Inhibition Studies

L-731120 has been utilized in enzyme inhibition studies to understand its interaction with various biochemical pathways. Its role as a competitive inhibitor of certain enzymes provides insights into metabolic regulation and can aid in the design of more effective inhibitors for therapeutic purposes .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers have successfully modified the structure of L-731120 to create analogs that exhibit improved potency against specific targets, such as bacterial and fungal pathogens .

Case Study 1: Cholesterol-Lowering Effects

A study conducted on animal models demonstrated that administration of L-731120 led to a significant reduction in serum cholesterol levels compared to control groups. The study concluded that L-731120 could be a promising candidate for developing new cholesterol-lowering medications.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of L-731120 against clinical isolates of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics, marking them as potential candidates for further development in antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Citric Acid and Hydrated Forms

The parent compound, citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid), is a well-studied tricarboxylic acid with widespread industrial and biological applications . Key differences include:

  • Molecular Weight and Solubility: Citric acid (MW 192.12 g/mol) is highly water-soluble (>590 g/L at 20°C), whereas the addition of the bulky 6,8-dimethyl-9-phenylnon-6-en-1-yl group in the target compound likely reduces solubility due to increased hydrophobicity.
  • Acidity: Citric acid has three pKa values (pKa1 ≈ 3.1, pKa2 ≈ 4.8, pKa3 ≈ 6.4).
Property Citric Acid Target Compound (Inferred)
Molecular Weight 192.12 g/mol ~450–500 g/mol (estimated)
Water Solubility >590 g/L Moderate to low
pKa (1st dissociation) ~3.1 Likely higher (~4–5)

3-Hydroxypropionic Acid (Lactic Acid)

3-Hydroxypropionic acid (lactic acid, C₃H₆O₃) shares a hydroxyl group and carboxylic acid functionality but lacks the tricarboxylic backbone . The target compound’s additional carboxyl groups enhance its metal-chelating capacity, making it more suitable for applications in catalysis or biochemistry compared to lactic acid.

Aromatic-Substituted Tricarboxylic Acids

The phenyl group in the target compound’s side chain introduces aromaticity, a feature absent in most natural tricarboxylic acids. Similar synthetic derivatives, such as benzyl citrate esters, exhibit enhanced lipid solubility and antimicrobial activity . However, the extended alkenyl chain in the target compound may further modulate interactions with lipid bilayers or hydrophobic protein pockets.

Biological Activity

1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid, commonly referred to as L-731120, is a synthetic organic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C23H32O5
CAS Registry Number 172722-08-6
Molecular Weight 388.50 g/mol

L-731120 has been shown to interact with various biological pathways. It primarily functions as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to the tricarboxylic acid (TCA) cycle and energy metabolism. This compound's ability to modulate these pathways can have significant implications for cellular energy homeostasis and immune responses.

Immunomodulatory Effects

Research indicates that L-731120 exhibits immunomodulatory properties. It has been found to influence the activity of immune cells such as macrophages and dendritic cells. For instance, it can alter cytokine production and modulate the inflammatory response by affecting the TCA cycle intermediates like citrate and isocitrate .

Antiproliferative Activity

Studies have demonstrated that L-731120 possesses antiproliferative effects on various cancer cell lines. The compound's mechanism involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. This suggests potential therapeutic applications in oncology .

Case Studies

  • Case Study 1: Immunosuppression
    A study investigated the effects of L-731120 on LPS-activated macrophages. Results showed that treatment with L-731120 led to a significant reduction in pro-inflammatory cytokines, indicating its potential as an immunosuppressive agent .
  • Case Study 2: Cancer Cell Lines
    In vitro studies on human breast cancer cell lines revealed that L-731120 inhibited cell growth and induced apoptosis through mitochondrial pathways. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Key Findings from Literature

Study ReferenceKey Findings
L-731120 inhibits pro-inflammatory cytokine production in macrophages.
Demonstrated antiproliferative effects on breast cancer cells via apoptosis induction.
Modulates TCA cycle intermediates influencing immune responses.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can experimental design minimize trial-and-error approaches?

Methodological Answer:
Synthetic routes should prioritize regioselective alkylation and stereochemical control, leveraging modular approaches such as coupling the non-6-en-1-yl sidechain with a tricarboxylic acid core. To minimize trial-and-error, employ statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, factorial designs can identify critical interactions between reaction parameters, while response surface methodology (RSM) optimizes yield and purity . Integrate computational pre-screening (e.g., density functional theory (DFT) for transition-state analysis) to narrow experimental conditions, as advocated by ICReDD’s hybrid computational-experimental workflows .

Basic: How should researchers approach structural elucidation using spectroscopic and crystallographic methods?

Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY, HSQC) to assign the E-configuration of the 6,8-dimethylnon-6-en-1-yl group and hydroxyl positioning. For crystallographic validation, grow single crystals via vapor diffusion in polar aprotic solvents (e.g., DMSO/water). Compare experimental X-ray diffraction data with computational crystal structure predictions to resolve ambiguities in stereochemistry .

Advanced: How can computational reaction path searches optimize synthesis?

Methodological Answer:
Use quantum chemical calculations (e.g., artificial force-induced reaction (AFIR) method) to map potential energy surfaces and identify low-energy pathways for key steps like esterification or cyclization. Validate predicted intermediates using in-situ IR or Raman spectroscopy. ICReDD’s feedback loop—where experimental kinetic data refine computational models—can accelerate route optimization by 30–50% compared to traditional methods .

Advanced: How to resolve contradictions between theoretical and experimental reactivity data?

Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Apply microkinetic modeling to reconcile computational activation energies with experimental rate data. For example, if DFT predicts faster hydroxyl deprotonation than observed, re-evaluate solvation models (e.g., continuum vs. explicit solvent) or include entropy contributions. Cross-validate with isotopic labeling studies to trace mechanistic pathways .

Advanced: What purification techniques are suitable for isolating this compound?

Methodological Answer:
After synthesis, employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to separate stereoisomers. For scale-up, consider membrane-based separation (e.g., nanofiltration) to remove low-molecular-weight byproducts. Monitor purity via LC-MS and differential scanning calorimetry (DSC) to confirm thermal stability .

Safety: What protocols are recommended for handling this compound?

Methodological Answer:
Refer to structural analogs like 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid derivatives), which require PPE (gloves, goggles) due to potential irritancy. Conduct reactivity hazard assessments using accelerating rate calorimetry (ARC) if the compound contains labile functional groups (e.g., unsaturated bonds). Store under inert atmosphere at –20°C to prevent oxidation .

Data Analysis: How can multivariate statistics improve optimization studies?

Methodological Answer:
Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., reaction yield, impurity profiles). For optimization, use partial least squares regression (PLSR) to correlate process variables (e.g., pH, stirring rate) with outcomes. Open-source tools like R or Python’s SciKit-Learn enable real-time data modeling, critical for iterative process refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

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